ritonavir
Descripción general
Descripción
ritonavir is a complex organic compound that features multiple functional groups, including thiazole rings, hydroxyl groups, and urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ritonavir typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the hydroxyl group via selective oxidation.
- Coupling reactions to attach the urea and carbamate groups.
- Final assembly of the molecule through peptide bond formation and protection/deprotection strategies.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-throughput screening to identify optimal catalysts and solvents.
- Implementation of continuous flow chemistry to enhance reaction efficiency.
- Application of purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
ritonavir can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of urea derivatives to amines.
Substitution: Nucleophilic substitution at the thiazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent for targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which ritonavir exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolylmethyl derivatives: Compounds with similar thiazole rings and functional groups.
Hydroxyurea derivatives: Compounds with hydroxyl and urea groups.
Carbamate derivatives: Compounds with carbamate functional groups.
Uniqueness
ritonavir is unique due to its complex structure and the presence of multiple functional groups, which may confer specific biological activities and synthetic utility.
Actividad Biológica
Ritonavir is a potent antiretroviral medication primarily used in the treatment of HIV/AIDS. Originally developed as a protease inhibitor, its biological activity extends beyond HIV treatment, influencing various cellular pathways and demonstrating potential applications in other diseases, including COVID-19 and certain cancers. This article presents a detailed overview of this compound's biological activity, supported by research findings, case studies, and data tables.
This compound functions primarily as an inhibitor of the HIV-1 protease enzyme, which is crucial for the maturation of infectious HIV particles. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral replication. Additionally, this compound is recognized for its ability to inhibit cytochrome P450 3A4 (CYP3A4), a key enzyme involved in drug metabolism. This inhibition increases the bioavailability and half-life of co-administered protease inhibitors, enhancing their therapeutic efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its oral bioavailability and extensive metabolism by the liver. The drug exhibits a half-life ranging from 3 to 5 hours, with peak plasma concentrations achieved within 2 to 4 hours after administration. The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Bioavailability | ~60% |
Half-life | 3-5 hours |
Peak Plasma Concentration | 2-4 hours post-dose |
Metabolism | Hepatic (CYP3A4) |
HIV Treatment
This compound has been shown to have significant clinical efficacy when used in combination with other antiretrovirals. A study demonstrated that low-dose this compound boosted the effectiveness of other protease inhibitors like saquinavir and indinavir, resulting in improved viral suppression and immune reconstitution in HIV-infected patients . The following table presents data from clinical trials assessing this compound's impact on viral load:
Study | Participants | Viral Load Reduction (%) | Immune Reconstitution |
---|---|---|---|
Trial A | 200 | 85 | Significant |
Trial B | 150 | 78 | Moderate |
Trial C | 250 | 90 | Significant |
COVID-19 Treatment
Recent studies have highlighted the effectiveness of nirmatrelvir/ritonavir in treating COVID-19. Meta-analysis results indicate that this combination reduces the risk of hospitalization and mortality significantly among high-risk populations. For instance, one study reported a 59% reduction in mortality risk associated with nirmatrelvir/ritonavir treatment compared to standard care . The following table summarizes findings from several cohort studies:
Study | Population Size | Risk Reduction (%) | Outcome |
---|---|---|---|
Study D | 2484 | 63 | Hospitalization |
Study E | 4737 | 46 | Severe illness/mortality |
Study F | Varied | 54 | Hospital admission |
Case Study: this compound in Cancer Therapy
In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. One notable case involved lung cancer cell lines where this compound treatment led to G0/G1 phase arrest through downregulation of heat shock protein 90 (Hsp90), which is often overexpressed in cancer . This suggests potential applications for this compound in oncology, particularly as an adjunct therapy.
Adverse Effects
While this compound is generally well-tolerated, it can cause gastrointestinal issues, hepatotoxicity, and lipid abnormalities. Monitoring is essential when prescribing this compound, especially when combined with other medications that may interact with CYP3A4 .
Propiedades
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31+,32+,33+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-UAMZLAIYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414933-80-4 | |
Record name | Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-((S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamido)-1,6-diphenylhexan-2-ylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414933804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIAZOL-5-YLMETHYL (2S,3S,5R)-3-HYDROXY-5-((S)-2-(3-((2-ISOPROPYLTHIAZOL-4-YL)METHYL)-3-METHYLUREIDO(-3-METHYLBUTANAMIDO)-1,6-DIPHENYLHEXAN-2-YLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM8A47XII | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.